molecular formula C16H19NO3 B1438127 2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid CAS No. 1218179-30-6

2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid

Cat. No. B1438127
CAS RN: 1218179-30-6
M. Wt: 273.33 g/mol
InChI Key: FVJCXKNWBYJBCE-UHFFFAOYSA-N
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Description

2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid is a chemical compound with the CAS Number: 1218179-30-6 . It has a molecular weight of 273.33 and its IUPAC name is 2-(bicyclo[2.2.1]heptane-2-carboxamido)-5-methylbenzoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H19NO3/c1-9-2-5-14 (13 (6-9)16 (19)20)17-15 (18)12-8-10-3-4-11 (12)7-10/h2,5-6,10-12H,3-4,7-8H2,1H3, (H,17,18) (H,19,20) . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Comprehensive Analysis of 2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic Acid Applications

Synthesis of Alicyclic Polyimides: 2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid is a precursor in the synthesis of fully alicyclic polyimides . These materials are of interest due to their potential applications as low dielectric materials, which are crucial in the electronics industry for reducing signal loss and cross-talk in integrated circuits.

Development of Low-Dielectric Materials: The compound’s role in creating materials with low dielectric constants makes it valuable for the development of advanced electronic devices . Low-dielectric materials are essential for improving the performance and efficiency of electronic components, particularly in high-frequency applications.

Creation of Soluble Polyimide Films: Researchers have utilized this compound to produce polyimide films that are soluble in organic polar solvents . This property is significant for the manufacturing process, as it allows for easier handling and processing of the material in various stages of electronic device fabrication.

Fabrication of High-Performance Polymers: The compound’s involvement in the fabrication of high-performance polymers is notable for its contribution to the aerospace industry . These polymers are used in the construction of aircraft and spacecraft due to their excellent thermal stability and mechanical properties.

Research in Organic Synthesis: 2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid is also used in organic synthesis research to explore new reactions and pathways . Its unique structure provides a platform for studying the behavior of alicyclic compounds in various chemical reactions.

Exploration of Spiro Structures: The compound is instrumental in the preparation of spiro structures, which are a class of compounds where two or more rings are joined at a single atom . Spiro compounds have diverse applications, including pharmaceuticals and organic light-emitting diodes (OLEDs).

Pharmaceutical Research: Due to its structural complexity, this compound can be used in pharmaceutical research to develop new drug candidates . Its alicyclic framework can be modified to create compounds with potential therapeutic effects.

Advanced Material Science: Finally, the compound plays a role in advanced material science, particularly in the study of materials with unique optical and mechanical properties . Its incorporation into various materials can lead to the development of innovative products with enhanced performance characteristics.

Safety and Hazards

The safety information for this compound can be found in its Material Safety Data Sheet (MSDS) . Please refer to it for detailed safety and hazard information.

properties

IUPAC Name

2-(bicyclo[2.2.1]heptane-2-carbonylamino)-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-9-2-5-14(13(6-9)16(19)20)17-15(18)12-8-10-3-4-11(12)7-10/h2,5-6,10-12H,3-4,7-8H2,1H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJCXKNWBYJBCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CC3CCC2C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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